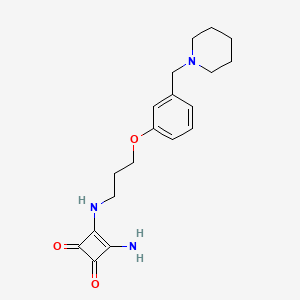
3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-
Overview
Description
It competitively antagonizes gastric secretion stimulated by histamine, pentagastrin, bethanechol, and food . This compound was initially developed by Bristol Myers Squibb Co. for the treatment of digestive system disorders .
Preparation Methods
The synthesis of BMY 25368 involves the condensation of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with 1-amino-2-methoxy-1-cyclobutene-3,4-dione in methanol, followed by treatment with hydrochloric acid . This method yields the hydrochloride form of the compound, which is commonly used in research .
Chemical Reactions Analysis
BMY 25368 undergoes various chemical reactions, primarily involving its role as a histamine H2 receptor antagonist. It competitively inhibits gastric acid secretion stimulated by histamine, pentagastrin, bethanechol, and food . The major products formed from these reactions are typically related to the inhibition of gastric acid secretion .
Scientific Research Applications
BMY 25368 has been extensively studied for its effects on gastric acid secretion. In a double-blind, placebo-controlled study, it was shown to significantly decrease median integrated 24-hour intragastric acidity and increase plasma gastrin concentration in healthy subjects . Additionally, it has been studied for its potential use in treating gastric ulcer disease in horses, where it was found to decrease hydrogen ion concentration and increase pH in a dose-response pattern
Mechanism of Action
BMY 25368 exerts its effects by competitively antagonizing the histamine H2 receptor, which is involved in the regulation of gastric acid secretion . By blocking this receptor, BMY 25368 inhibits the secretion of gastric acid, thereby reducing acidity in the stomach . This mechanism makes it effective in treating conditions related to excessive gastric acid secretion, such as ulcers .
Comparison with Similar Compounds
BMY 25368 is similar to other histamine H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine. it is unique in its long-acting and potent inhibition of gastric acid secretion . Unlike some other H2 receptor antagonists, BMY 25368 has been shown to provide sustained control of intragastric acidity throughout the day and night with a single daily dose . This makes it a valuable compound for research and potential therapeutic applications.
Similar Compounds::- Cimetidine
- Ranitidine
- Famotidine
Properties
CAS No. |
86134-80-7 |
|---|---|
Molecular Formula |
C19H25N3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |
InChI Key |
KSBYXRUNSLGUNE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
86134-80-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















